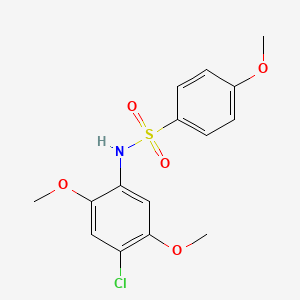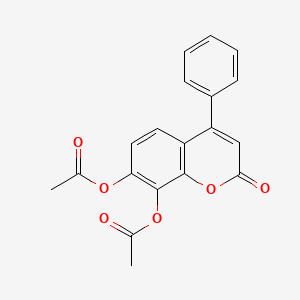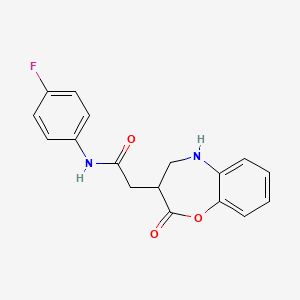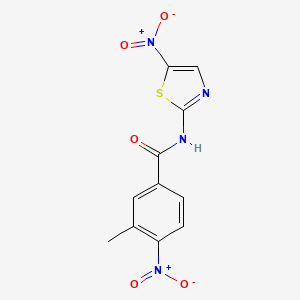
N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide is a synthetic organic compound characterized by the presence of chloro, methoxy, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 4-methoxybenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for large-scale production. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to demethylation.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of demethylated products.
Hydrolysis: Formation of corresponding amines and sulfonic acids.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its structural features.
Materials Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its functional groups that can participate in various polymerization reactions.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism by which N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site.
Pathways Involved: The compound can influence signaling pathways related to inflammation, microbial growth, or cellular metabolism, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrophenoxyacetamide
- N-(4-chloro-2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
- N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and stability, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C15H16ClNO5S |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO5S/c1-20-10-4-6-11(7-5-10)23(18,19)17-13-9-14(21-2)12(16)8-15(13)22-3/h4-9,17H,1-3H3 |
InChI Key |
AOXLKGLHHCSNJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(butan-2-yl)phenyl]-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide](/img/structure/B11024768.png)
![7-(1-methyl-1H-pyrazol-5-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11024772.png)


![4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024792.png)
![methyl 5-(2-methylpropyl)-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11024798.png)
![1-(4-methoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)pyrrolidin-2-one](/img/structure/B11024800.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11024809.png)
![6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-[(2-morpholinoethyl)amino]-4(3H)-pyrimidinone](/img/structure/B11024813.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11024821.png)



